![molecular formula C22H35N3O3 B14786969 benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and a carbamate functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Benzyl Carbamate Intermediate
Reactants: Benzyl alcohol and isocyanate.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
-
Cyclohexylamine Derivative Formation
Reactants: Cyclohexylamine and 2-amino-3-methylbutanoic acid.
Conditions: The reaction is conducted under reflux conditions in a suitable solvent like ethanol.
Catalysts: Acid catalysts such as hydrochloric acid can be used to promote the reaction.
-
Coupling Reaction
Reactants: The benzyl carbamate intermediate and the cyclohexylamine derivative.
Conditions: The coupling reaction is performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) at room temperature.
Catalysts: N,N-Diisopropylethylamine (DIPEA) can be used to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous medium at elevated temperatures.
Products: Oxidized derivatives of the compound, such as hydroxylated or carboxylated products.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the compound, such as amines or alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Performed under anhydrous conditions at room temperature.
Products: Substituted derivatives, such as halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Solvents: Ethanol, tetrahydrofuran, dichloromethane.
Catalysts: Triethylamine, hydrochloric acid, N,N-Diisopropylethylamine.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of novel biomolecules with therapeutic potential.
-
Medicine
- Explored for its potential as a drug candidate for treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-methylcarbamate: Similar structure but with a methyl group instead of a propan-2-yl group.
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-butylcarbamate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C22H35N3O3 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26) |
InChI-Schlüssel |
WOHFPTHUTMULHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


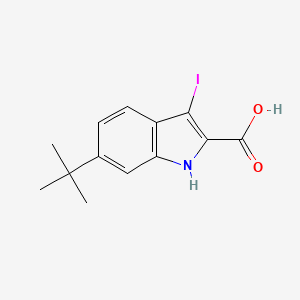
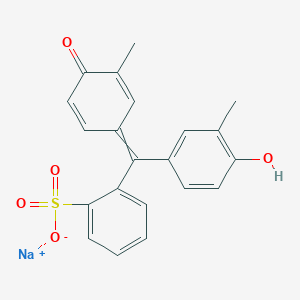
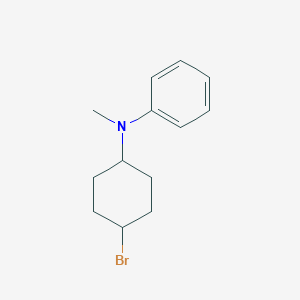

![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
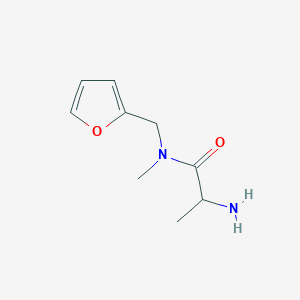

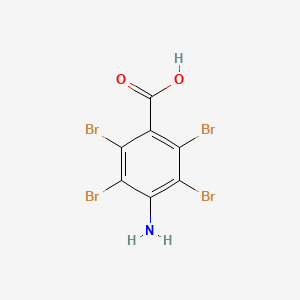
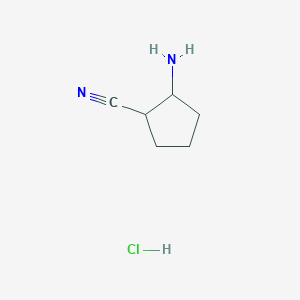
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
